molecular formula C11H14N2O3S B186031 Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]- CAS No. 19692-01-4

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-

Cat. No. B186031
CAS RN: 19692-01-4
M. Wt: 254.31 g/mol
InChI Key: WXZWNOAGMLCICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-” is a derivative of Cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid is the organic compound with the formula C6H11CO2H. It is the carboxylic acid of cyclohexane . It is a colorless oil that crystallizes near room temperature .


Synthesis Analysis

Cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid . It can also be synthesized through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Molecular Structure Analysis

The molecular formula of Cyclohexanecarboxylic acid is C7H12O2 . The molecular weight is 128.169 Da .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene . Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.1690 . The boiling point is 505.7 K and the melting point ranges from 298.5 K to 304 K .

Scientific Research Applications

Environmental Exposure and Biomarkers Cyclohexane derivatives, including cyclohexanecarboxylic acid, have been studied for their environmental exposure levels. For instance, the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored in U.S. adults from 2000 to 2012. Research found that oxidative metabolites of DINCH in urine can serve as biomarkers for DINCH exposure assessment, even at environmental exposure levels, highlighting the utility of cyclohexanecarboxylic acid derivatives in environmental health studies (Silva et al., 2013).

Chemical Synthesis and Material Science Cyclohexanecarboxylic acid derivatives have been utilized in the synthesis of materials and complex molecules. One example is the synthesis of a chiral Co(II) Metal-Organic Framework (MOF) using a thiazolidine-based spacer, demonstrating the role of such derivatives in constructing advanced materials with potential applications in gas adsorption and separation processes (Rossin et al., 2012).

Pharmaceutical Research and Development In pharmaceutical research, cyclohexanecarboxylic acid derivatives have been explored for their potential therapeutic applications. For instance, fluorine-18-labeled 5-HT1A antagonists have been developed for neuroimaging, showcasing the application of these derivatives in creating diagnostic tools for neurological conditions (Lang et al., 1999).

Catalysis and Chemical Transformations The versatility of cyclohexanecarboxylic acid derivatives is also evident in catalysis and chemical transformations. For example, vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been reported, illustrating the potential of these derivatives in facilitating efficient and sustainable chemical processes (Reis et al., 2005).

Environmental Catalysis Research on the aerobic oxidation of hydrocarbons using N-hydroxyimides has demonstrated the applicability of cyclohexanecarboxylic acid derivatives in environmental catalysis, enabling the transformation of hydrocarbons into more valuable or less harmful products (Ishii & Sakaguchi, 2006).

Safety And Hazards

Like many chemical substances, Cyclohexanecarboxylic acid can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .

properties

IUPAC Name

2-(1,3-thiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h5-8H,1-4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWNOAGMLCICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293903
Record name 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-

CAS RN

19692-01-4
Record name 2-[(2-Thiazolylamino)carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19692-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92847
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1,3-Thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.